molecular formula C11H13ClN2 B13015457 6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B13015457
M. Wt: 208.69 g/mol
InChI Key: HDCVZYDKKQVWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound with the molecular formula C11H13ClN2. This compound is characterized by its unique structure, which includes a chloro and methyl substituent on a bipyridine framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of appropriate pyridine derivatives under specific conditions. One common method includes the reaction of 4-chloro-3-methylpyridine with a suitable reducing agent to form the desired bipyridine compound. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds depending on the reagents and conditions used .

Scientific Research Applications

6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine stands out due to its specific combination of chloro and methyl groups on the bipyridine framework, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-chloro-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3

InChI Key

HDCVZYDKKQVWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2=NCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.